

A Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Bromoquinolin-2(1H)-one

Cat. No.: B023616

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Introduction: The Quinolinone Scaffold and the Significance of 6-Bromoquinolin-2(1H)-one

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds.^[1] This structural motif is a cornerstone in the development of therapeutic agents exhibiting antimicrobial, anticancer, and anti-inflammatory properties.^[1] The strategic placement of substituents on the quinolinone ring system is a key tactic for modulating the physicochemical and biological properties of these molecules, enabling the fine-tuning of their activity and specificity.

6-Bromoquinolin-2(1H)-one emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 6-position provides a versatile synthetic handle for introducing further molecular complexity. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), which are pivotal transformations in modern drug discovery.^[2] A thorough understanding of the fundamental physicochemical properties of this building block is therefore not merely academic; it is a critical prerequisite for its effective utilization in the rational design of novel chemical entities, process optimization, and formulation development.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of **6-Bromoquinolin-2(1H)-one**, offering both established data and field-proven

experimental protocols for properties where public data is limited. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to confidently integrate this compound into their research and development workflows.

Chemical Identity and Core Physical Properties

6-Bromoquinolin-2(1H)-one is a solid, crystalline compound that exists in tautomeric equilibrium with its 6-bromo-2-hydroxyquinoline form, although the keto form (quinolin-2-one) is predominant in the solid state and in most solvents.

Table 1: Core Identifiers and Physical Properties of **6-Bromoquinolin-2(1H)-one**

Property	Value	Source(s)
IUPAC Name	6-bromo-1H-quinolin-2-one	[3][4]
CAS Number	1810-66-8	[3][4]
Molecular Formula	C ₉ H ₆ BrNO	[3][4]
Molecular Weight	224.05 g/mol	[3]
Appearance	Solid	[5]
Melting Point	>200°C	[4]
SMILES	C1=CC2=C(C=CC(=O)N2)C=C1Br	[3]
InChI Key	YLAFBGATSQRSTB-UHFFFAOYSA-N	[4]

Lipophilicity and Dissociation Constant: Key Determinants of Bioavailability

The lipophilicity (logP/logD) and the acid dissociation constant (pKa) are critical parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimentally determined values for **6-Bromoquinolin-2(1H)-one** are not

readily available in the public domain, this section outlines the principles and standard methodologies for their determination.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively. For ionizable compounds, the distribution coefficient (logD) is used, which is pH-dependent.

Predicted Lipophilicity: While no experimental value is published for the target compound, computational models can provide an estimate. For context, the related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, has a predicted XLogP3 value of 1.4, suggesting moderate lipophilicity.^[1] For non-ionizable compounds, logP and logD are equivalent.^[5]

Experimental Determination of logP (Shake-Flask Method): The shake-flask method remains the gold standard for logP determination due to its reliability.^[6] The procedure involves dissolving the compound in a pre-saturated mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.

- **Preparation of Solvents:** Prepare mutually saturated solutions by vigorously mixing equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours, followed by a 24-hour separation period.^[7]
- **Sample Preparation:** Prepare a stock solution of **6-Bromoquinolin-2(1H)-one** in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the saturated n-octanol/water mixture. The final concentration should be within the linear range of the chosen analytical method.
- **Equilibration:** Seal the vials and shake them gently on a rotator for a sufficient time (e.g., 1 to 24 hours) at a controlled temperature to allow for complete partitioning between the two phases.^[5]
- **Phase Separation:** Centrifuge the vials to ensure a clean separation of the n-octanol and aqueous layers.

- Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of **6-Bromoquinolin-2(1H)-one** in both the n-octanol (C_{oct}) and aqueous (C_{aq}) layers using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the logP value using the following equation: $\log P = \log_{10} (C_{\text{oct}} / C_{\text{aq}})$

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Figure 1. Experimental workflow for determining the logP value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. The quinolin-2(1H)-one structure contains an amide proton (N-H) which is weakly acidic. An accurate pKa value is crucial as it dictates the charge state of the molecule at different physiological pH values, profoundly impacting solubility and membrane permeability.

Experimental Determination of pKa: Potentiometric or spectrophotometric titration are standard methods for pKa determination.^[2] The process involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH or UV absorbance.

Solubility Profile

The solubility of a compound is a critical factor for its utility in both synthetic reactions and biological systems. Quinolinone derivatives are often characterized by low aqueous solubility.^[6]

Qualitative Assessment: Based on its structure, **6-Bromoquinolin-2(1H)-one** is expected to be poorly soluble in water and soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol.^[6]

Experimental Determination of Equilibrium Aqueous Solubility: The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.^[6] This method

measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

- System Preparation: Add an excess amount of solid **6-Bromoquinolin-2(1H)-one** to several vials, each containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[6] The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
- Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
- Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Separate the supernatant from the solid by centrifugation and/or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
- Quantification: Prepare a standard curve of **6-Bromoquinolin-2(1H)-one** of known concentrations. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
- Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure the reliability of the results.

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Figure 2. Workflow for equilibrium solubility measurement.

Spectroscopic and Chromatographic Characterization

Analytical techniques such as NMR, IR, and HPLC are indispensable for confirming the identity, structure, and purity of **6-Bromoquinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. While a peer-reviewed spectrum for this specific compound is not readily available, the

expected ^1H NMR chemical shifts in a solvent like DMSO-d₆ can be predicted based on the structure and data from analogous compounds.[8]

- N-H Proton: A broad singlet is expected at a downfield chemical shift, typically >11 ppm, due to the acidic nature of the amide proton.[8]
- Aromatic Protons: The protons on the quinolinone ring system will appear in the aromatic region (approx. 6.5-8.0 ppm). The vinyl protons at positions 3 and 4 will appear as doublets. The protons on the bromine-substituted benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromoquinolin-2(1H)-one** is expected to show characteristic absorption bands. For comparison, the parent compound 2(1H)-Quinolinone exhibits distinct peaks that can be used as a reference.[9]

- N-H Stretch: A broad band around 3100-3000 cm^{-1} .
- C=O Stretch (Amide): A strong, sharp absorption band around 1660-1680 cm^{-1} .[8]
- C=C Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm^{-1} region.
- C-Br Stretch: Typically observed in the fingerprint region, below 700 cm^{-1} .

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the premier technique for assessing the purity of **6-Bromoquinolin-2(1H)-one**. A typical method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is typically used to elute the compound and any potential impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at a suitable wavelength (e.g., 254 nm), determined by measuring the compound's UV-Vis spectrum.
- Sample Preparation: Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Conclusion

6-Bromoquinolin-2(1H)-one is a foundational building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide has consolidated the available data on its core physicochemical properties and, critically, has provided robust, standardized protocols for the experimental determination of key parameters like logP and aqueous solubility. By employing these self-validating methodologies, researchers can generate the high-quality, reproducible data necessary to accelerate their discovery and development programs, ensuring a solid foundation for subsequent synthetic transformations, biological screening, and formulation efforts.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023616#physicochemical-properties-of-6-bromoquinolin-2-1h-one>]

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